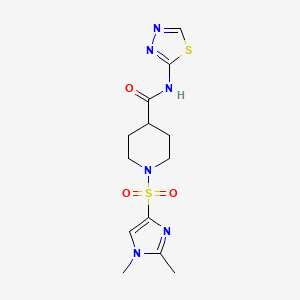
1-pyridin-3-ylsulfonyl-N-(1,3-thiazol-4-ylmethyl)piperidine-4-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-pyridin-3-ylsulfonyl-N-(1,3-thiazol-4-ylmethyl)piperidine-4-carboxamide, also known as PTC-209, is a small molecule inhibitor that has been shown to have anti-cancer properties. It was first discovered in 2010 by researchers at the University of Texas Southwestern Medical Center and has since been the subject of extensive scientific research. In
作用机制
The mechanism of action of 1-pyridin-3-ylsulfonyl-N-(1,3-thiazol-4-ylmethyl)piperidine-4-carboxamide involves the inhibition of BMI-1 expression through the disruption of the interaction between BMI-1 and the transcription factor, RING1B. This disruption leads to the degradation of BMI-1 and a subsequent decrease in the self-renewal capacity of cancer stem cells. This compound has also been shown to induce apoptosis in cancer cells, which is thought to be due to its ability to inhibit the expression of anti-apoptotic proteins.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to decrease the expression of BMI-1 and other stem cell markers in cancer cells, which is thought to be due to its ability to inhibit the self-renewal capacity of cancer stem cells. This compound has also been shown to induce apoptosis in cancer cells, which is thought to be due to its ability to inhibit the expression of anti-apoptotic proteins. In addition, this compound has been shown to have anti-inflammatory properties, which may be beneficial in the treatment of certain types of cancer.
实验室实验的优点和局限性
One of the advantages of using 1-pyridin-3-ylsulfonyl-N-(1,3-thiazol-4-ylmethyl)piperidine-4-carboxamide in lab experiments is that it has been shown to have anti-cancer properties in a variety of cancer cell lines and animal models. This makes it a promising candidate for further development as an anti-cancer agent. However, one of the limitations of using this compound in lab experiments is that it has not yet been tested in clinical trials, so its safety and efficacy in humans are not yet known.
未来方向
There are a number of future directions for research on 1-pyridin-3-ylsulfonyl-N-(1,3-thiazol-4-ylmethyl)piperidine-4-carboxamide. One area of research is the development of more potent and selective inhibitors of BMI-1. Another area of research is the investigation of the potential use of this compound in combination with other anti-cancer agents. In addition, further research is needed to determine the safety and efficacy of this compound in clinical trials. Overall, this compound is a promising candidate for the development of new anti-cancer therapies, and further research is needed to fully understand its potential.
合成方法
The synthesis of 1-pyridin-3-ylsulfonyl-N-(1,3-thiazol-4-ylmethyl)piperidine-4-carboxamide involves a multi-step process that starts with the reaction of 1-pyridin-3-ylsulfonyl chloride with piperidine-4-carboxamide. This is followed by the reaction of the resulting intermediate with 1,3-thiazol-4-ylmethylamine to form this compound. The overall yield of this process is around 20%, which makes it a relatively efficient method for synthesizing this compound.
科学研究应用
1-pyridin-3-ylsulfonyl-N-(1,3-thiazol-4-ylmethyl)piperidine-4-carboxamide has been the subject of extensive scientific research due to its potential anti-cancer properties. It has been shown to inhibit the expression of BMI-1, a protein that is overexpressed in many types of cancer and is associated with cancer stem cells. This inhibition leads to a decrease in the self-renewal capacity of cancer stem cells, which are thought to be responsible for cancer recurrence and resistance to chemotherapy. This compound has also been shown to have anti-tumor activity in a variety of cancer cell lines and animal models.
属性
IUPAC Name |
1-pyridin-3-ylsulfonyl-N-(1,3-thiazol-4-ylmethyl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O3S2/c20-15(17-8-13-10-23-11-18-13)12-3-6-19(7-4-12)24(21,22)14-2-1-5-16-9-14/h1-2,5,9-12H,3-4,6-8H2,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDFBHUASRKCBSC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NCC2=CSC=N2)S(=O)(=O)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![1-[(2-Methylpyrazol-3-yl)methyl]-3-[[1-(thiophen-2-ylmethyl)piperidin-4-yl]methyl]urea](/img/structure/B7536316.png)
![N-[2-(1,1-dioxo-1,2-thiazolidin-2-yl)ethyl]-4-(1,3-thiazol-2-yl)-1,4-diazepane-1-carboxamide](/img/structure/B7536326.png)
![1-(2-fluorophenyl)-N-[(3-methyl-1,2-oxazol-5-yl)methyl]cyclopentane-1-carboxamide](/img/structure/B7536338.png)
![N-(1,4-dioxaspiro[4.5]decan-8-yl)-4-(3-methyl-1,2,4-oxadiazol-5-yl)piperidine-1-carboxamide](/img/structure/B7536345.png)
![N-[2-(3,4-dichlorophenyl)propan-2-yl]-3,5-dimethyl-1,2-oxazole-4-carboxamide](/img/structure/B7536346.png)
![4-(3-methyl-1,2,4-oxadiazol-5-yl)-N-[2-(3-methylpiperidin-1-yl)ethyl]piperidine-1-carboxamide](/img/structure/B7536349.png)
![N-[5-(pyridin-4-yl)-1,3,4-thiadiazol-2-yl]benzenesulfonamide](/img/structure/B7536362.png)
![4-(3-methyl-1,2,4-oxadiazol-5-yl)-N-(1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl)piperidine-1-carboxamide](/img/structure/B7536363.png)
![N-[2-(5-chlorothiophen-2-yl)ethyl]-4-(3-methyl-1,2,4-oxadiazol-5-yl)piperidine-1-carboxamide](/img/structure/B7536371.png)
![N-[2-(2-amino-2-oxoethyl)sulfanylphenyl]-2-(3-chlorophenyl)cyclopropane-1-carboxamide](/img/structure/B7536377.png)
